5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid is a compound with the molecular formula C8H8O6S and a molecular weight of 232.21 g/mol It is a derivative of furan, a heterocyclic organic compound, and features both an oxetane ring and a sulfonyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with oxetane and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of furan-2-carboxylic acid.
Scientific Research Applications
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with biological targets, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan without the oxetane and sulfonyl groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for the production of bioplastics.
Tetrahydrofuran-2-carboxylic acid: A hydrogenated derivative of furan-2-carboxylic acid with different chemical properties.
Uniqueness
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid is unique due to the presence of both an oxetane ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H8O6S |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
5-(oxetan-3-ylsulfonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H8O6S/c9-8(10)6-1-2-7(14-6)15(11,12)5-3-13-4-5/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
PQUVSUFKBRDNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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